molecular formula C6H13NO B1328966 (1R,3R)-3-aminocyclohexanol CAS No. 721884-82-8

(1R,3R)-3-aminocyclohexanol

Cat. No.: B1328966
CAS No.: 721884-82-8
M. Wt: 115.17 g/mol
InChI Key: NIQIPYGXPZUDDP-PHDIDXHHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1R,3R)-3-aminocyclohexanol is a chiral organic compound with the molecular formula C6H13NO. It features a cyclohexane ring with an amino group (-NH2) and a hydroxyl group (-OH) attached to the first and third carbon atoms, respectively. The compound’s stereochemistry is specified by the (1R,3R) configuration, indicating the spatial arrangement of the substituents around the chiral centers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,3R)-3-aminocyclohexanol typically involves the reduction of a precursor compound, such as a ketone or an oxime. One common method is the catalytic hydrogenation of 3-aminocyclohexanone using a chiral catalyst to achieve the desired stereochemistry. The reaction is usually carried out under mild conditions, with hydrogen gas and a suitable solvent like ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the employment of chiral catalysts and advanced purification techniques, such as chromatography, ensures the production of enantiomerically pure this compound.

Chemical Reactions Analysis

Types of Reactions

(1R,3R)-3-aminocyclohexanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.

    Reduction: The compound can be reduced further to form cyclohexylamine.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) as reducing agents.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of 3-aminocyclohexanone or 3-aminocyclohexanal.

    Reduction: Formation of cyclohexylamine.

    Substitution: Formation of N-alkyl or N-acyl derivatives of this compound.

Scientific Research Applications

(1R,3R)-3-aminocyclohexanol has diverse applications in scientific research, including:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in enzyme-catalyzed reactions and as a precursor for biologically active compounds.

    Medicine: Explored for its potential therapeutic properties, including its use in the development of pharmaceuticals targeting specific molecular pathways.

    Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of (1R,3R)-3-aminocyclohexanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral centers play a crucial role in its binding affinity and selectivity. The amino and hydroxyl groups can form hydrogen bonds and other interactions with the active sites of target molecules, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (1S,3S)-3-aminocyclohexanol: The enantiomer of (1R,3R)-3-aminocyclohexanol with different stereochemistry.

    3-aminocyclohexanone: A related compound with a ketone group instead of a hydroxyl group.

    Cyclohexylamine: A simpler analog with only an amino group attached to the cyclohexane ring.

Uniqueness

This compound is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties

Properties

IUPAC Name

(1R,3R)-3-aminocyclohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO/c7-5-2-1-3-6(8)4-5/h5-6,8H,1-4,7H2/t5-,6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIQIPYGXPZUDDP-PHDIDXHHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC(C1)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](C[C@@H](C1)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701309957
Record name (1R,3R)-3-Aminocyclohexanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701309957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

115.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

721884-82-8
Record name (1R,3R)-3-Aminocyclohexanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=721884-82-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Aminocyclohexanol, (1R,3R)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0721884828
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (1R,3R)-3-Aminocyclohexanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701309957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-AMINOCYCLOHEXANOL, (1R,3R)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C7L26R9Y9J
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1R,3R)-3-aminocyclohexanol
Reactant of Route 2
(1R,3R)-3-aminocyclohexanol
Reactant of Route 3
(1R,3R)-3-aminocyclohexanol
Reactant of Route 4
Reactant of Route 4
(1R,3R)-3-aminocyclohexanol
Reactant of Route 5
(1R,3R)-3-aminocyclohexanol
Reactant of Route 6
(1R,3R)-3-aminocyclohexanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.